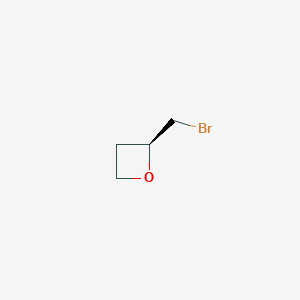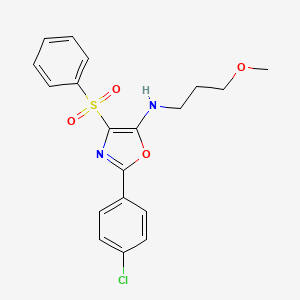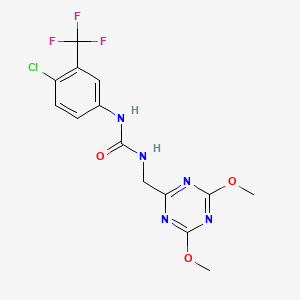![molecular formula C7H12ClF2N B2487750 (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride CAS No. 2408973-16-8](/img/structure/B2487750.png)
(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of molecules similar to "(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine; hydrochloride" often involves stereoselective syntheses and novel rearrangements facilitated by reagents like Selectfluor and Deoxo-Fluor. These processes allow for the creation of difunctionalized azabicyclohexanes with a variety of substituents, showcasing the versatility in synthesizing complex molecular structures (Krow et al., 2004).
Molecular Structure Analysis
Molecular structure analysis often employs NMR spectroscopy and X-ray crystallography to elucidate the arrangement of atoms within a compound. Studies on similar bicyclic structures have provided insights into their conformational properties and the impact of substituents on their spatial arrangement (Hatano et al., 1994).
Chemical Reactions and Properties
The reactivity of compounds like "(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine; hydrochloride" can be explored through their participation in various chemical reactions, such as cycloadditions and nucleophilic substitutions. These reactions not only reveal the compound's reactivity but also its potential to form diverse derivatives with a range of functionalities (Barlow et al., 1975).
Physical Properties Analysis
The physical properties of these compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. Studies on similar compounds have highlighted the role of structural features in determining these properties (Yarmolchuk et al., 2011).
科学的研究の応用
Conformational Locking in Core Structures
The bicyclo[3.1.0]hexane core structure, similar to the one found in “(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride”, has been used in various scientific research applications, especially in locking the conformation of biological active molecules. A study highlighted the significance of such core structures in small molecules with diverse biological activities. Specifically, these structures have been utilized as locked analogues of nucleoside building blocks and in the design of potent broad-spectrum antibiotics, like trovafloxacin. The core structure offers distinct conformations, which are significant in the extended conformation of bioactive compounds (Jimeno et al., 2011).
Enhanced Selectivity in Receptor Agonists
In medicinal chemistry, the bicyclo[3.1.0]hexane ring system has been incorporated as a ribose substitute in nucleoside analogues to increase selectivity as agonists of specific receptors, like the human A3 adenosine receptor (AR). This approach aimed to design compounds with improved selectivity across different species, including humans and mice. Modifications in the core structure significantly influenced the selectivity and potency of these receptor agonists (Melman et al., 2008).
Photocytotoxicity and Cellular Imaging
The bicyclo[3.1.0]hexane core has also been part of structures involved in cellular imaging and photocytotoxicity studies. Specifically, iron(III) complexes with catecholates, which include a similar bicyclic core structure, demonstrated potent photocytotoxicity under red light. This application is crucial in cancer research, where such compounds can be ingested by specific cells and interact with DNA, leading to targeted therapy (Basu et al., 2014).
Synthesis and Reactivity
In synthetic chemistry, the bicyclo[3.1.0]hexane structure has been involved in various synthetic routes and reactivities. For instance, it has been used in the synthesis of BCP benzylamines, an emerging isostere in drug candidates, indicating the core structure’s versatility and utility in developing new medicinal compounds (Shelp & Walsh, 2018).
特性
IUPAC Name |
(2,2-difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-4-5(3-10)6(4)7;/h4-6H,1-3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYLMRJYVCURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

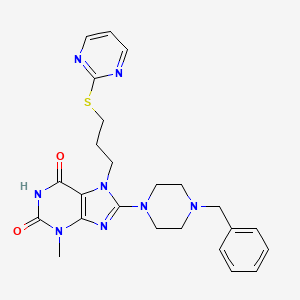
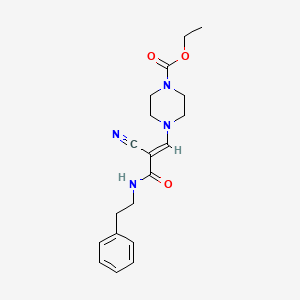
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)
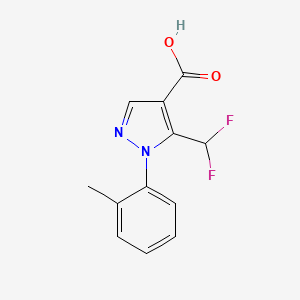
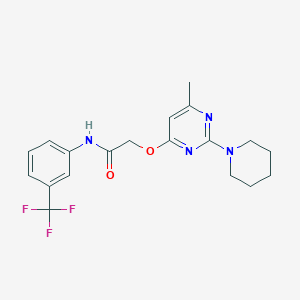

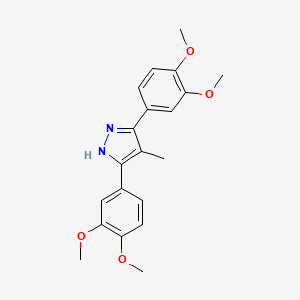
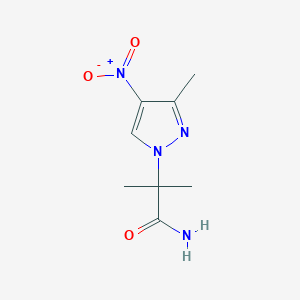
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)
